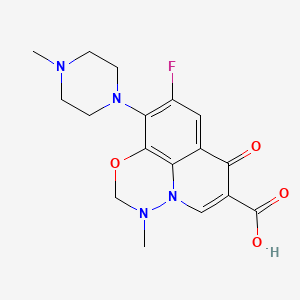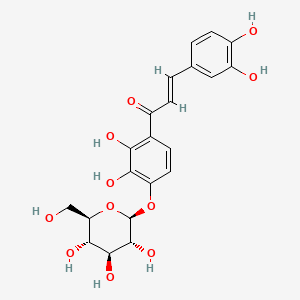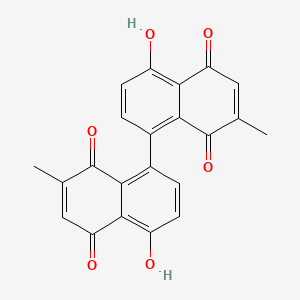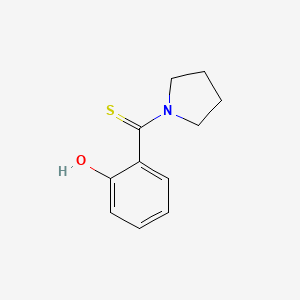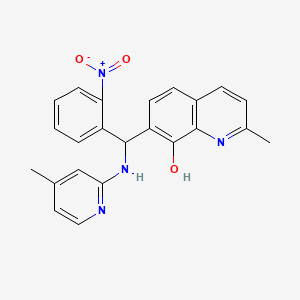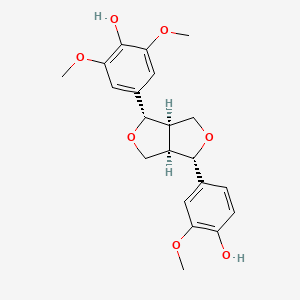
Medioresinol
Descripción general
Descripción
Medioresinol is a lignan, a type of polyphenolic compound, that has been isolated from the stems of Sinocalamus affinis . It is a tetrahydro-1H,3H-furo[3,4-c]furan substituted by a 4-hydroxy-3,5-dimethoxyphenyl group at position 1 and a 4-hydroxy-3-methoxyphenyl group at position 4 . It has a role as a plant metabolite .
Molecular Structure Analysis
Medioresinol has a molecular formula of C21H24O7 . Its molecular weight is 388.4 g/mol . The IUPAC name for Medioresinol is 4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol .Physical And Chemical Properties Analysis
Medioresinol is a solid substance . Its average mass is 388.411 Da and its monoisotopic mass is 388.152191 Da .Aplicaciones Científicas De Investigación
Antioxidant Properties
Medioresinol, like other lignans, exhibits significant antioxidant activity. This property is crucial in the prevention of oxidative stress, which can lead to cellular damage and is associated with numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer . The antioxidant capacity of Medioresinol may be harnessed in therapeutic interventions aimed at mitigating the effects of oxidative stress.
Anti-Inflammatory Effects
Research indicates that Medioresinol has anti-inflammatory effects. Chronic inflammation is a common factor in many severe diseases, such as cancer, and finding effective methods to modulate inflammatory responses is of great interest. Medioresinol’s impact on inflammatory signals, including the inhibition of the nuclear factor (NF)-κB pathway, positions it as a potential therapeutic agent for inflammatory conditions .
Menopausal Symptom Management
As a phytoestrogen, Medioresinol has been studied for its potential to alleviate menopausal symptoms . It may offer therapeutic benefits for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders, by acting in estrogen receptor-dependent pathways .
Anti-Cancer Activity
The antitumor efficacy of Medioresinol has been demonstrated in various cancer cell lines , including hormone-dependent breast cancer and prostate cancer, as well as colorectal cancer. Its molecular mechanisms in these diseases involve the modulation of inflammatory signals, which could be leveraged in developing anti-cancer therapies .
Neuroprotection in Ischemic Stroke
Medioresinol has been identified as a novel PGC-1α activator that prevents pyroptosis of endothelial cells in ischemic stroke through the PPARα-GOT1 axis. This suggests its potential application in protecting the brain’s microvascular endothelial cells, which play a vital role in maintaining the blood-brain barrier and overall brain health during ischemic events .
Modulation of Autophagy
Recent studies have found that Medioresinol can act as a dual ULK1/2 inhibitor/modifier , which is significant in the context of autophagy. Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its modulation is of interest in various diseases, including neurodegenerative diseases and cancer .
Mecanismo De Acción
Target of Action
Medioresinol, a type of phytoestrogen classified as a furofuran lignan , has been found to interact with several targets. One of its primary targets is the UNC-51-like kinase 1 and 2 (ULK1/2) , which are important kinases required for autophagy . Medioresinol has also been found to interact with Candida albicans , a type of fungus, leading to its apoptosis .
Mode of Action
Medioresinol’s interaction with its targets leads to significant changes in the cellular environment. In the case of Candida albicans, Medioresinol exposure leads to an increase in intracellular reactive oxygen species (ROS), which is a major cause of apoptosis . Medioresinol also promotes the interaction of PGC-1α with PPARα to increase PPARα nuclear translocation and transcription activity .
Biochemical Pathways
The increase of ROS induced by Medioresinol leads to oxidative stress and mitochondrial dysfunction, causing the release of pro-apoptotic factors . This process affects the cellular apoptosis pathway, leading to cell death. Furthermore, Medioresinol enhances phenylalanine metabolism through the PPARα/GOT1 axis, reducing the accumulation of phenylalanine and mitochondrial reactive oxygen species (mtROS) .
Result of Action
The action of Medioresinol results in several molecular and cellular effects. It causes an increase in intracellular ROS, leading to oxidative stress and mitochondrial dysfunction . This results in the release of pro-apoptotic factors and the induction of apoptosis. Medioresinol also causes morphological changes in cells, including reduced cell size and enhanced intracellular density .
Action Environment
The action, efficacy, and stability of Medioresinol can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in modifying lignans like Medioresinol . Additionally, the cellular environment, particularly the presence of oxidative stress and the state of the mitochondria, can significantly impact the action of Medioresinol . .
Safety and Hazards
Direcciones Futuras
Research suggests that a better understanding of the interplay between lignans like Medioresinol and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies . Medioresinol may mediate pharmacological effects in diseases like bladder cancer through multi-target and various signaling pathways . Further experimental validation is required .
Propiedades
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBNGRIBLNUKN-BMHXQBNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961334 | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Medioresinol | |
CAS RN |
40957-99-1 | |
| Record name | (+)-Medioresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medioresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medioresinol, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of medioresinol?
A1: Medioresinol has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol.
Q2: What are the key structural features of medioresinol?
A2: Medioresinol is a tetrahydrofurofuran lignan, characterized by a 2,3-dibenzylbutane skeleton with a tetrahydrofuran ring connecting the two propylbenzene units. It has two phenolic hydroxyl groups, two methoxy groups, and two chiral centers. [, ]
Q3: What spectroscopic techniques are used to characterize medioresinol?
A3: Researchers commonly utilize NMR (Nuclear Magnetic Resonance) spectroscopy, including 1D and 2D NMR experiments, and mass spectrometry (MS) to elucidate the structure of medioresinol. [, , , ]
Q4: What are some of the reported biological activities of medioresinol?
A4: Studies have reported various biological activities of medioresinol, including:
- Antioxidant activity: Medioresinol has shown potential as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. [, , , , ]
- Anti-inflammatory activity: In vitro studies suggest that medioresinol may possess anti-inflammatory properties, possibly by inhibiting inflammatory mediators. [, ]
- α-Amylase Inhibitory Activity: Medioresinol has demonstrated in silico potential as an α-amylase inhibitor, suggesting a potential role in managing blood sugar levels. []
- Anticancer Activity: Research suggests that medioresinol might have a role in inhibiting the growth of specific cancer cell lines. [, ]
- Anti-leishmanial Activity: Medioresinol, along with other compounds, has shown in vitro activity against Leishmania amazonensis amastigotes, suggesting potential as an antiparasitic agent. []
- Anti-complementary Activity: Medioresinol has demonstrated anti-complementary effects, indicating potential for modulating immune responses. []
Q5: Are there any specific enzymes or pathways that medioresinol is known to interact with?
A6: Research suggests that medioresinol may inhibit specific enzymes, such as adenosine 3',5'-cyclic monophosphate (cyclic AMP) phosphodiesterase, which plays a role in regulating cellular processes. [] Additionally, in silico studies suggest potential interactions with CYP2E1, an enzyme involved in drug metabolism, and α-amylase. [, ]
Q6: Is there any research on the use of medioresinol in treating specific diseases?
A7: While in vitro and in silico studies have shown promising results for medioresinol's potential in various areas like cancer and Alzheimer's disease, more research, particularly in vivo and clinical trials, is necessary to establish its therapeutic efficacy and safety in humans. [, ]
Q7: Which plants are good sources of medioresinol?
A7: Medioresinol is found in a variety of plants, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



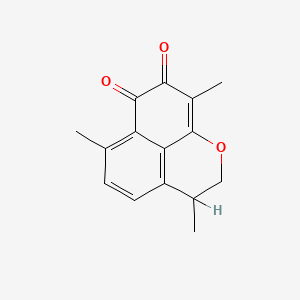

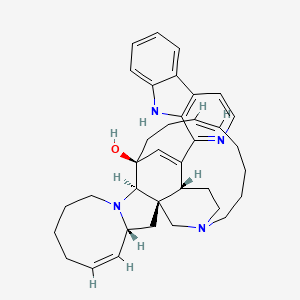
![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)



